molecular formula C19H23N3O5S B2559454 methyl 3-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-4-methoxybenzoate CAS No. 2319722-61-5

methyl 3-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-4-methoxybenzoate

Cat. No. B2559454
M. Wt: 405.47
InChI Key: TVLPVLCJCOPJCC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Asymmetric Synthesis and Catalysis

Research by Reddy and Davies (2007) showcased the enantioselective synthesis of highly functionalized 8-azabicyclo[3.2.1]octa-2,6-dienes, closely related to the structure of interest, via rhodium-catalyzed [4 + 3] cycloaddition. This method emphasizes the compound's potential in the asymmetric synthesis of tropanes, leveraging a rhodium−carbenoid intermediate for the transformation (Reddy & Davies, 2007).

Spectroscopic Characterization and Biological Evaluation

Pillai et al. (2019) explored Schiff bases containing 1,2,4-triazole and pyrazole rings for their antioxidant and α-glucosidase inhibitory activities. This study demonstrates the compound's relevance in creating substances with significant biological activities, highlighting the importance of detailed spectroscopic characterization and reactivity studies (Pillai et al., 2019).

Antimicrobial Activity

Mohamed (2007) synthesized new pyridazinyl sulfonamide derivatives, showing significant antibacterial activities against various pathogens. This research points to the compound's potential utility in developing new antimicrobial agents (Mohamed, 2007).

Expeditious Entry to Highly Substituted Azabicyclo[3.2.1]octanes

Research by Rumbo et al. (1996) on transforming 3-hydroxy-4-pyrones into highly functionalized azabicyclo[3.2.1]octane moieties showcases the compound's relevance in synthesizing natural and non-natural tropane alkaloids. This approach could be pivotal for drug discovery and development processes (Rumbo et al., 1996).

Cyclooxygenase-2 Inhibitors

A series of sulfonamide-containing 1,5-diarylpyrazole derivatives, including structures related to the compound of interest, were synthesized and evaluated for their cyclooxygenase-2 (COX-2) inhibition capabilities. This research highlights the compound's potential in the development of therapeutics for conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

methyl 4-methoxy-3-[(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-26-17-7-4-13(19(23)27-2)10-18(17)28(24,25)22-14-5-6-15(22)12-16(11-14)21-9-3-8-20-21/h3-4,7-10,14-16H,5-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLPVLCJCOPJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-methoxy-3-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate

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